molecular formula C21H19N3O2 B4772838 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol

3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol

Cat. No. B4772838
M. Wt: 345.4 g/mol
InChI Key: YMJMFVBYCYLFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, biochemistry, and medicinal chemistry. This compound is also known as LUF6000 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol involves the inhibition of various kinases. It has been found to bind to the ATP-binding site of the kinases, thereby preventing their activation. This leads to the inhibition of various cellular processes that are dependent on these kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol have been extensively studied. It has been found to exhibit antiangiogenic activity, which makes it a potential candidate for the treatment of cancer. It has also been found to exhibit neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol in lab experiments is its potential applications in various areas such as pharmacology and biochemistry. However, one of the limitations is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for the research on 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol. One of the directions is the development of anticancer drugs based on this compound. Another direction is the study of its potential applications in the treatment of neurodegenerative disorders. Additionally, the toxicity and side effects of this compound need to be studied further to ensure its safety for use in humans.
Conclusion:
In conclusion, 3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and ensure its safety for use in humans.

Scientific Research Applications

3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit inhibitory activity against various kinases such as VEGFR2, FGFR1, and PDGFRβ. This makes it a potential candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-13-7-12-22-20-18-17(15-8-3-1-4-9-15)19(16-10-5-2-6-11-16)26-21(18)24-14-23-20/h1-6,8-11,14,25H,7,12-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMFVBYCYLFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol
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3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol
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3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol
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3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol
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3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol
Reactant of Route 6
3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol

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